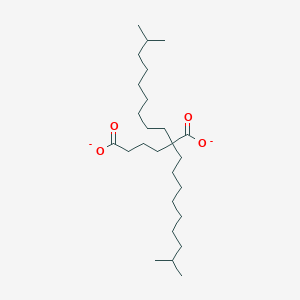
2,2-Bis(8-methylnonyl)hexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(8-methylnonyl)hexanedioate, also known as diisodecyl adipate, is a chemical compound with the molecular formula C28H54O4 and a molecular weight of 426.6728 g/mol . This compound is commonly used as a plasticizer in various industries due to its ability to improve the flexibility and durability of polymers. It is a colorless and odorless liquid that offers excellent resistance to cold temperatures and has low volatility, making it ideal for use in outdoor products and automotive components .
Preparation Methods
The synthesis of 2,2-Bis(8-methylnonyl)hexanedioate typically involves the esterification of adipic acid with isodecyl alcohol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product . Industrial production methods follow similar procedures but are scaled up to accommodate larger quantities and may involve continuous processing techniques to enhance efficiency .
Chemical Reactions Analysis
2,2-Bis(8-methylnonyl)hexanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the ester groups is replaced by another functional group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis(8-methylnonyl)hexanedioate has a wide range of applications in scientific research:
Biology: Its low toxicity makes it suitable for use in biological studies where plasticizers are required.
Medicine: It is explored for use in medical devices and drug delivery systems due to its biocompatibility.
Mechanism of Action
The mechanism by which 2,2-Bis(8-methylnonyl)hexanedioate exerts its effects primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in enhanced flexibility and durability of the polymer materials. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .
Comparison with Similar Compounds
2,2-Bis(8-methylnonyl)hexanedioate is similar to other adipate-based plasticizers, such as:
- Diisodecyl adipate
- Diethylhexyl adipate
- Dioctyl adipate
Compared to these compounds, this compound offers better resistance to cold temperatures and lower volatility, making it more suitable for outdoor and automotive applications . Its unique branched structure also contributes to its superior performance in enhancing the flexibility and durability of polymers .
Properties
Molecular Formula |
C26H48O4-2 |
|---|---|
Molecular Weight |
424.7 g/mol |
IUPAC Name |
2,2-bis(8-methylnonyl)hexanedioate |
InChI |
InChI=1S/C26H50O4/c1-22(2)16-11-7-5-9-13-19-26(25(29)30,21-15-18-24(27)28)20-14-10-6-8-12-17-23(3)4/h22-23H,5-21H2,1-4H3,(H,27,28)(H,29,30)/p-2 |
InChI Key |
WIDNTISHWGZKSX-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCCC(CCCCCCCC(C)C)(CCCC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



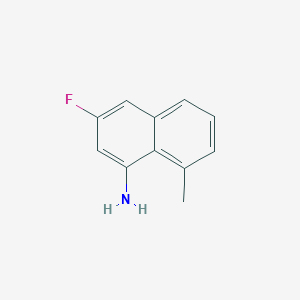
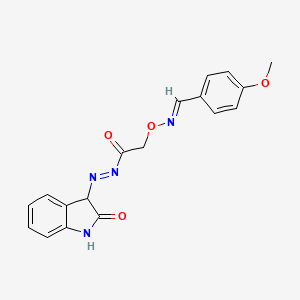
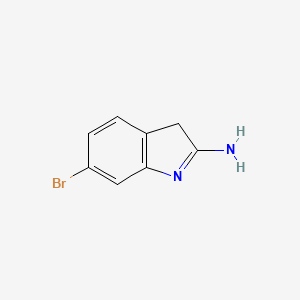
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
![4-Bromo-5H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B12851581.png)
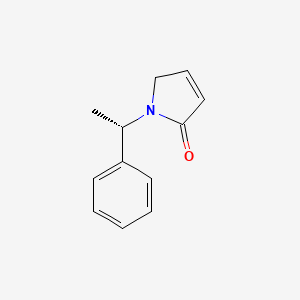
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
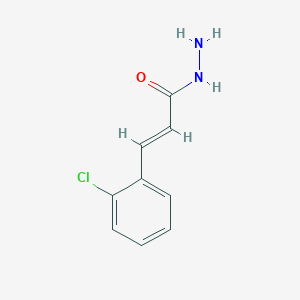
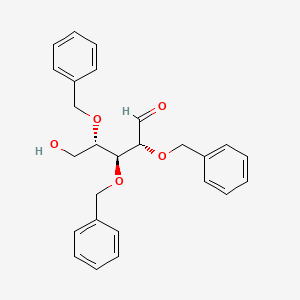
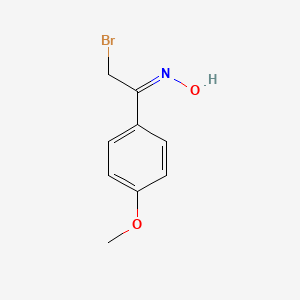
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12851619.png)
![2-Phenyl-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B12851621.png)

